N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention due to its potential biological activities. This compound features a thieno ring fused with a pyrimidine structure, along with an amine functional group and a methoxy-substituted phenyl group. The unique combination of these structural elements suggests possible applications in medicinal chemistry.
The compound is classified under heterocyclic compounds, specifically within the category of thieno[2,3-d]pyrimidines. Thieno[2,3-d]pyrimidines have been studied for their pharmacological properties, including anti-inflammatory and anticancer activities. The synthesis of N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine and its derivatives has been explored in various studies, indicating its relevance in drug discovery and development .
The synthesis of N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves several key steps:
The use of microwave-assisted synthesis has been highlighted as an efficient method for producing thieno[2,3-d]pyrimidine derivatives due to its ability to provide high yields in shorter reaction times compared to traditional methods .
N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be represented structurally as follows:
The molecular formula for this compound is , with a molecular weight of approximately 252.31 g/mol. Detailed spectroscopic data (NMR, IR) can provide insights into the functional groups present and their interactions within the structure .
The compound can undergo various chemical reactions typical for amines and heterocycles:
The stability of N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine under various conditions allows it to be used as a precursor for further modifications or derivatizations aimed at enhancing biological activity .
The proposed mechanism of action for thieno[2,3-d]pyrimidine derivatives like N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine primarily involves interaction with biological targets such as enzymes or receptors involved in disease processes.
Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit cytotoxic effects on various cancer cell lines, indicating their potential role in cancer therapy .
N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine and its derivatives are being investigated for:
The thieno[2,3-d]pyrimidine scaffold represents a fused heterobicyclic system where a thiophene ring is annulated with a pyrimidine ring at the [2,3-d] position. This architecture positions it as a purine bioisostere, structurally analogous to adenine—a fundamental building block of DNA and RNA [1] [6]. Medicinal chemists prioritize this scaffold due to its exceptional versatility in drug design, enabling broad synthetic modifications that enhance target affinity and pharmacokinetic properties. Three distinct isomeric forms exist (thieno[2,3-d]-, [3,2-d]-, and [3,4-d]pyrimidine), with the [2,3-d] isomer exhibiting the most extensive pharmacological validation [1] [3].
Table 1: Key Pharmacological Profiles of Thieno[2,3-d]pyrimidine Derivatives
Biological Activity | Key Structural Features | Molecular Targets |
---|---|---|
Anticancer Agents | 2,4-Diamino substitutions; Hydrophobic aryl/alkyl at position 5-6 | EGFR, VEGFR-2, TKs [1] [4] |
Antimicrobials | Trichloromethyl at C2; Flexible chains at N3 | DHFR, DNA gyrase [6] |
Anti-inflammatory | Carboxamide/sulfonamide at C4 | COX-2, PDE4 [1] |
CNS Protective Agents | N3-alkylpiperazine; C6 electron-donating groups | AChE, NMDA receptors [1] |
The scaffold’s hydrogen bonding capacity (via N1 and N3 atoms) mimics nucleic acid bases, facilitating interactions with enzymes involved in nucleotide metabolism. Its planar configuration enables π-stacking with aromatic residues in binding pockets, while the sulfur atom contributes to hydrophobic contacts [3] [6]. This multifaceted binding capability underpins its broad therapeutic applications, ranging from anticancer to anti-infective agents [1] [6].
The incorporation of N-(2-methoxyphenyl) at the C4-position of thieno[2,3-d]pyrimidine generates the specific compound N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (CAS: 781622-52-4, Mol. Formula: C₁₅H₁₅N₃OS, MW: 257.31 g/mol [5]). This substitution is not arbitrary; it strategically integrates several bioactivity-enhancing features:
Table 2: Key Physicochemical Properties of N-(2-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
Property | Value/Description | Significance |
---|---|---|
CAS Registry Number | 781622-52-4 | Unique compound identifier |
Molecular Formula | C₁₅H₁₅N₃OS | Elemental composition |
Molecular Weight | 257.31 g/mol | Dosage/formulation relevance |
Purity (Commercial Samples) | ≥97% [5] | Research-grade applicability |
Structure-activity relationship (SAR) studies indicate that 2-methoxyphenyl analogues exhibit superior target affinity compared to unsubstituted or meta-substituted phenyl derivatives. This is attributed to optimal hydrophobic contact surface area and electronic modulation. In anticancer evaluations, analogues with this motif demonstrated IC₅₀ values against MDA-MB-231 breast cancer cells comparable to paclitaxel (27.6 μM vs. 29.3 μM) [4]. The scaffold’s bioactivity profile extends to kinase inhibition, with molecular modeling confirming anchor points between the pyrimidine N1 and hinge region residues of VEGFR-2 and EGFR [4] [6].
The development of thieno[2,3-d]pyrimidines is rooted in the medicinal chemistry of quinazoline-based kinase inhibitors. First-generation EGFR inhibitors like gefitinib and erlotinib (quinazoline derivatives) established the paradigm of fused pyrimidines as ATP-competitive inhibitors [4]. However, limitations in selectivity, pharmacokinetics, and resistance mechanisms drove the search for bioisosteric replacements.
Figure 1: Structural Evolution from Quinazoline to Thienopyrimidine Inhibitors
Quinazoline Core (e.g., Gefitinib) ┌─────────────┐ │ N N │ │ │ │ │ │ N─C─C─N │ └─────────────┘ ↓ Bioisosteric Replacement Thieno[2,3-d]pyrimidine Core ┌─────────────┐ │ S N │ │ │ │ │ │ N─C─C─N │ └─────────────┘ ↓ Optimization N-(2-Methoxyphenyl) Derivative OCH₃ │ ┌─────┐ │ N-H │ │ S─N─C─C─N
Thienopyrimidines emerged as privileged scaffolds addressing these gaps:
The strategic shift culminated in compounds like VEGFR-2 inhibitor XIX (pyridino[2,3-d]thienopyrimidine), validating thienopyrimidine’s clinical translatability. N-(2-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine exemplifies this evolution—retaining critical pharmacophores while leveraging scaffold-specific advantages [4].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: